

molecular structure of GPR120 Agonist 3

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	GPR120 Agonist 3	
Cat. No.:	B608939	Get Quote

An In-depth Technical Guide to GPR120 Agonist 3

Disclaimer: The designation "**GPR120 Agonist 3**" is ambiguous in scientific literature and can refer to at least two distinct chemical entities. This guide will address both compounds to ensure comprehensive coverage for researchers, scientists, and drug development professionals. The two compounds are:

- Compound A: Also known as GPR120-IN-1, with the IUPAC name 2-[3-[2-chloro-5-(trifluoromethoxy)phenyl]-3-azaspiro[5.5]undecan-9-yl]acetic acid.
- Compound B (TUG-891): A biphenylpropanoic acid derivative identified as 3-(4-((4-fluoro-4'-methyl-(1,1'-biphenyl)-2-yl)methoxy)-phenyl)propanoic acid.

This document provides a detailed overview of the molecular structure, biological activity, and experimental protocols associated with both compounds.

Part 1: GPR120 Agonist 3 (Compound A)

Chemical Name: 2-[3-[2-chloro-5-(trifluoromethoxy)phenyl]-3-azaspiro[5.5]undecan-9-yl]acetic acid[1] CAS Number: 1599477-75-4[1] Molecular Formula: C₁₉H₂₃ClF₃NO₃[1] Molecular Weight: 405.84 g/mol [1]

Molecular Structure:

Quantitative Data



Parameter	Species	Assay	Value	Reference
EC50	Human	β-arrestin 2 Recruitment	~0.35 μM	[2][3][4]
EC50	Mouse	β-arrestin 2 Recruitment	~0.35 μM	[2]
logEC ₅₀ (M)	Human	Ca ²⁺ Mobilization	-7.62 ± 0.11	[5]
Selectivity	-	Over GPR40	Negligible activity	[3][4][5]

Experimental Protocols

- 1. β-Arrestin 2 Recruitment Assay (General Protocol)
- Cell Line: HEK293 or CHO-K1 cells stably co-expressing GPR120 and a β -arrestin 2 reporter system (e.g., PathHunter β -arrestin assay).
- Methodology:
 - Cell Plating: Seed cells in a 96-well or 384-well white, clear-bottom plate and culture overnight to form a monolayer.
 - Compound Preparation: Prepare a serial dilution of Compound A in a suitable assay buffer.
 - Assay:
 - Remove culture medium from the cell plate.
 - Add the diluted Compound A to the wells.
 - Incubate the plate at 37°C for a specified time (typically 60-90 minutes).
 - Detection: Add the detection reagent (e.g., chemiluminescent substrate) and measure the signal using a plate reader.
 - Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.



- 2. Intracellular Calcium Mobilization Assay (General Protocol)
- Cell Line: HEK293 cells transiently or stably expressing GPR120.
- Methodology:
 - Cell Plating: Seed cells into black, clear-bottom 96-well or 384-well plates and culture overnight.
 - Dye Loading:
 - Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) in an appropriate assay buffer.
 - Remove the culture medium and add the dye solution to the cells.
 - Incubate at 37°C for 45-60 minutes, followed by incubation at room temperature for 15-30 minutes in the dark.
 - Compound Addition and Measurement:
 - Place the cell plate in a fluorescence microplate reader (e.g., FLIPR).
 - Measure baseline fluorescence.
 - Add Compound A at various concentrations.
 - Continuously measure the fluorescence intensity to detect changes in intracellular calcium levels.
 - Data Analysis: The increase in fluorescence intensity is plotted against the compound concentration to calculate the EC₅₀ value.
- 3. In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
- Animal Model: High-fat diet (HFD)-induced obese C57BL/6 mice.
- Protocol:



- Acclimatization and Diet: House mice under standard conditions and feed a high-fat diet (e.g., 60% calories from fat) for a specified period (e.g., 15 weeks) to induce obesity and insulin resistance.
- Compound Administration: Administer Compound A (e.g., 30 mg/kg body weight) or vehicle control orally to fasted mice.[3][4][5]
- Glucose Challenge: After a set time following compound administration (e.g., 30 minutes),
 administer an oral glucose bolus (e.g., 2 g/kg body weight).
- Blood Sampling: Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
- Glucose Measurement: Measure blood glucose levels using a glucometer.
- Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Part 2: GPR120 Agonist 3 (Compound B / TUG-891)

Chemical Name: 3-(4-((4-fluoro-4'-methyl-(1,1'-biphenyl)-2-yl)methoxy)-phenyl)propanoic acid[6] CAS Number: 1374516-07-0 Molecular Formula: C23H21FO3 Molecular Weight: 364.41 g/mol

Molecular Structure:

Quantitative Data

Parameter	Species	Assay	Value	Reference
pEC ₅₀	Human	Ca ²⁺ Mobilization	7.62	_
EC50	Human	β-arrestin Recruitment	-	
pEC ₅₀	Mouse	Ca ²⁺ Mobilization	-	
Selectivity	-	Over GPR40	Limited selectivity in mouse	[6]



Experimental Protocols

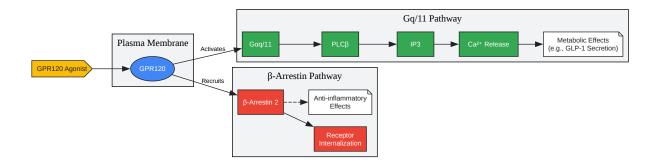
- 1. In Vitro GLP-1 Secretion Assay
- Cell Line: Murine enteroendocrine cell line (e.g., STC-1 or GLUTag).
- Methodology:
 - Cell Culture: Culture cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum.
 - Secretion Assay:
 - Seed cells into a 96-well plate and grow to confluence.
 - Wash cells with a Krebs-Ringer buffer.
 - Incubate cells with TUG-891 at various concentrations in the buffer for a specified time (e.g., 2 hours) at 37°C.
 - GLP-1 Measurement:
 - Collect the supernatant.
 - Measure the concentration of active GLP-1 in the supernatant using a commercial ELISA kit.
 - Data Analysis: Normalize GLP-1 secretion to the vehicle control and plot against the agonist concentration to determine potency.
- 2. In Vivo GLP-1 Secretion in Mice
- Animal Model: C57BL/6 mice.
- Protocol:
 - Fasting: Fast mice overnight but allow access to water.
 - Compound Administration: Administer TUG-891 or vehicle control orally.



- Blood Collection: At a specified time point after administration, collect blood via cardiac puncture into tubes containing a DPP-4 inhibitor (to prevent GLP-1 degradation).
- Plasma Preparation: Centrifuge the blood to separate the plasma.
- GLP-1 Measurement: Measure plasma GLP-1 levels using a specific ELISA kit.
- Data Analysis: Compare the plasma GLP-1 levels between the TUG-891-treated and vehicle-treated groups.

Signaling Pathways and Experimental Workflows GPR120 Signaling Pathways

Activation of GPR120 by an agonist can initiate two primary signaling cascades: a G-protein-dependent pathway and a β-arrestin-dependent pathway.

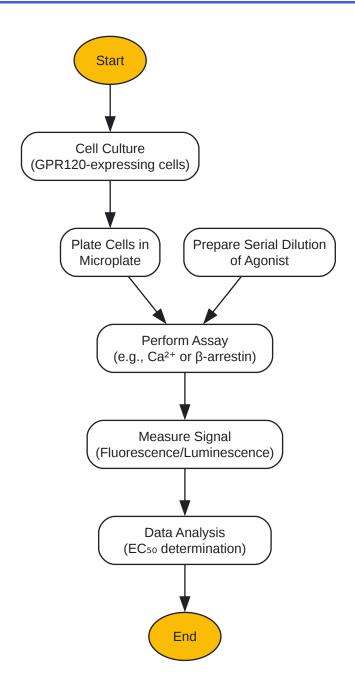


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Caption: GPR120 agonist-induced signaling pathways.

Experimental Workflow: In Vitro Functional Assay





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- To cite this document: BenchChem. [molecular structure of GPR120 Agonist 3]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608939#molecular-structure-of-gpr120-agonist-3]

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